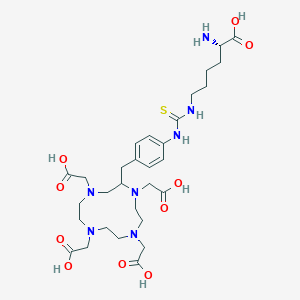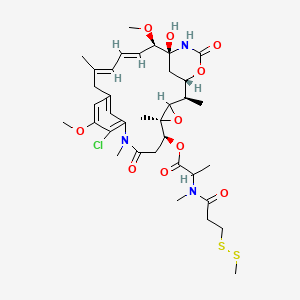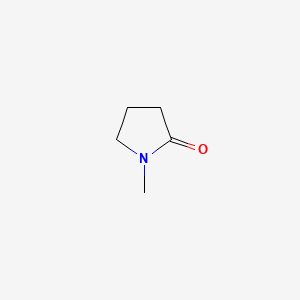
Betalutin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetulomab tetraxetan Lu-177 is an innovative radioimmunotherapeutic agent developed by the Norwegian company Nordic Nanovector ASA. It combines an antibody-based targeting approach with the therapeutic power of lutetium-177 (Lu-177), a beta radiation-emitting isotope. The compound is designed to selectively bind to a specific cell surface antigen, CD37, which plays a crucial role in B-cell biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetulomab tetraxetan Lu-177 involves several steps:
Antibody Production: Tetulomab, an anti-CD37 monoclonal antibody, is produced using hybridoma technology.
Conjugation: The antibody is conjugated to the chelator satetraxetan (a derivative of DOTA) to form Tetulomab tetraxetan.
Radiolabeling: Lutetium-177 is chelated to Tetulomab tetraxetan, resulting in the final compound.
Industrial Production Methods: The industrial-scale production of Tetulomab tetraxetan Lu-177 involves stringent quality control, ensuring purity, stability, and safety for clinical use.
Chemical Reactions Analysis
Tetulomab tetraxetan Lu-177 undergoes the following reactions:
Chelation: The binding of Lu-177 to the chelator satetraxetan.
Antigen-Antibody Interaction: Tetulomab tetraxetan specifically binds to CD37 on B cells.
Common reagents and conditions:
- Chelation: DOTA-based chelators, Lu-177 chloride, and buffer solutions.
- Antibody conjugation: Bioconjugation chemistry.
Major products:
- Tetulomab tetraxetan Lu-177 itself, ready for targeted therapy.
Scientific Research Applications
Tetulomab tetraxetan Lu-177 has promising applications in:
Oncology: Targeted treatment for follicular lymphoma, relapsed non-Hodgkin lymphoma, and diffuse large B-cell lymphoma.
Immunotherapy: Enhancing B-cell responses.
Radioimmunotherapy: Precise delivery of radiation to cancer cells.
Mechanism of Action
Tetulomab tetraxetan Lu-177’s mechanism involves:
CD37 Inhibition: Blocking CD37 function on B cells.
Radiation Emission: Lu-177 emits beta radiation, damaging nearby cancer cells.
Comparison with Similar Compounds
Tetulomab tetraxetan Lu-177 stands out due to its unique combination of antibody specificity and targeted radiation. Similar compounds include other radioimmunotherapies like Betalutin (177Lu-lilotomab satetraxetan) and Pluvicto (177Lu vipivotide tetraxetan) .
properties
Molecular Formula |
C30H47N7O10S |
|---|---|
Molecular Weight |
697.8 g/mol |
IUPAC Name |
(2S)-2-amino-6-[[4-[[1,4,7,10-tetrakis(carboxymethyl)-1,4,7,10-tetrazacyclododec-2-yl]methyl]phenyl]carbamothioylamino]hexanoic acid |
InChI |
InChI=1S/C30H47N7O10S/c31-24(29(46)47)3-1-2-8-32-30(48)33-22-6-4-21(5-7-22)15-23-16-36(19-27(42)43)12-11-34(17-25(38)39)9-10-35(18-26(40)41)13-14-37(23)20-28(44)45/h4-7,23-24H,1-3,8-20,31H2,(H,38,39)(H,40,41)(H,42,43)(H,44,45)(H,46,47)(H2,32,33,48)/t23?,24-/m0/s1 |
InChI Key |
RMJFCRKHOJOLIN-CGAIIQECSA-N |
Isomeric SMILES |
C1CN(CCN(C(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)NC(=S)NCCCC[C@@H](C(=O)O)N)CC(=O)O)CC(=O)O |
Canonical SMILES |
C1CN(CCN(C(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)NC(=S)NCCCCC(C(=O)O)N)CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2s,3r,4r,5r)-N-(4-Carbamoyl-2-Methoxyphenyl)-2'-Chloro-4-(3-Chloro-2-Fluorophenyl)-2-(2,2-Dimethylpropyl)-5'-Oxo-4',5'-Dihydrospiro[pyrrolidine-3,6'-Thieno[3,2-B]pyrrole]-5-Carboxamide](/img/structure/B10776096.png)
![4-[4-[[(3R)-3-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methyl]-1H-pyrazol-5-yl]benzonitrile](/img/structure/B10776100.png)

![(2S,3R,4S,5R)-N-(4-carbamoyl-2-methoxyphenyl)-6'-chloro-4-(3-chloro-2-fluorophenyl)-2-neopentyl-2'-oxo-1',2'-dihydrospiro[pyrrolidine-3,3'-pyrrolo[3,2-c]pyridine]-5-carboxamide](/img/structure/B10776104.png)


![[(5R,13S,14R,15R)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10776122.png)
![[(1S,2R,5S,6R,16E,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate](/img/structure/B10776139.png)
![Methyl (R)-3-[8-Bromo-1-methyl-6-(2-pyridyl)-4H-benzo[f]imidazo[1,2-a][1,4]diazepin-4-yl]propanoate](/img/structure/B10776143.png)

![[(1S,2R,3S,5S,6S,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate](/img/structure/B10776165.png)
![(3S,8R,9R,10R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B10776166.png)
![(2S)-2-[(2S,5R,6S)-6-[(3E,5E)-6-[(1R,3aS,4R,5S,7aR)-1-ethyl-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]-5-methyloxan-2-yl]propanoic acid](/img/structure/B10776181.png)
![[(6Z,8E,10E,14S,15S,16E)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] (2S)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10776188.png)